N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound that features an imidazo[1,2-b]pyrazole moiety linked to a thiophene-2-carboxamide group
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological properties and can target a variety of biological systems .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Imidazole derivatives are known to have a variety of effects at the molecular and cellular level, often leading to changes in cell proliferation and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves the formation of the imidazo[1,2-b]pyrazole core followed by its functionalization with a thiophene-2-carboxamide group. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazo[1,2-b]pyrazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazo[1,2-b]pyrazole or thiophene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like clemizole and omeprazole share the imidazole core and exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as metronidazole and tinidazole contain the pyrazole ring and are used as antimicrobial agents.
Uniqueness
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide is unique due to the combination of the imidazo[1,2-b]pyrazole and thiophene-2-carboxamide moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c17-12(10-2-1-9-18-10)13-5-6-15-7-8-16-11(15)3-4-14-16/h1-4,7-9H,5-6H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOOGSKWMXNVJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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